N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide
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Overview
Description
N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group, leucine, aminoundecanoic acid, and phenylalanine, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of leucine and phenylalanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free amino acids.
Acetylation: The N-terminal amino group is acetylated using acetic anhydride or acetyl chloride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to enhance efficiency and yield. The use of continuous flow reactors and advanced purification methods like preparative HPLC ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the mTOR pathway, affecting cellular processes like protein synthesis and metabolism.
Comparison with Similar Compounds
N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide can be compared with other similar compounds to highlight its uniqueness:
N-Acetyl-L-leucine: A simpler derivative used in the treatment of vertigo and neurodegenerative diseases.
N-Acetyl-L-phenylalanine: Another derivative with applications in peptide synthesis and as a pharmaceutical intermediate.
N-Acetyl-L-methionine: Known for its antioxidant properties and use in dietary supplements.
Properties
CAS No. |
535980-84-8 |
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Molecular Formula |
C28H46N4O4 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-acetamido-4-methylpentanoyl]-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]undecanamide |
InChI |
InChI=1S/C28H46N4O4/c1-5-6-7-8-9-10-14-17-23(29)27(35)32(28(36)24(18-20(2)3)31-21(4)33)25(26(30)34)19-22-15-12-11-13-16-22/h11-13,15-16,20,23-25H,5-10,14,17-19,29H2,1-4H3,(H2,30,34)(H,31,33)/t23-,24-,25-/m0/s1 |
InChI Key |
FBFNCAVPMKRGRU-SDHOMARFSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)C)N |
Canonical SMILES |
CCCCCCCCCC(C(=O)N(C(CC1=CC=CC=C1)C(=O)N)C(=O)C(CC(C)C)NC(=O)C)N |
Origin of Product |
United States |
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